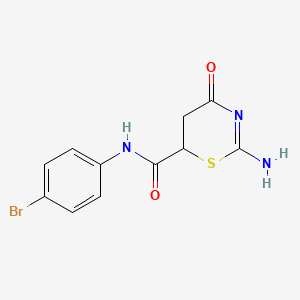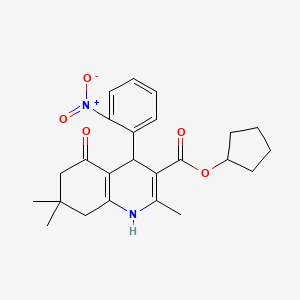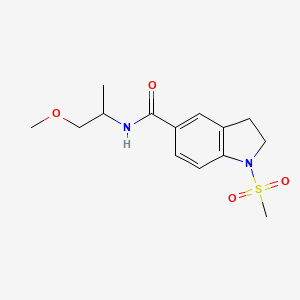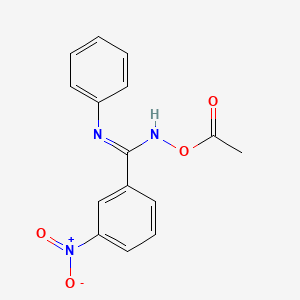
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. BPTES has been widely studied for its potential as an anticancer agent due to its ability to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism.
作用机制
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. This inhibition leads to a decrease in the production of glutamate and other downstream metabolites that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells that are dependent on glutamine metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has minimal effects on normal cells, making it a promising anticancer agent.
实验室实验的优点和局限性
One advantage of using 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments is its selectivity for cancer cells that are dependent on glutamine metabolism. This allows for the specific targeting of cancer cells while sparing normal cells. However, 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One potential direction is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. Another direction is the investigation of the combination of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide with other anticancer agents for enhanced efficacy. Additionally, the potential use of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in other diseases, such as neurodegenerative disorders, is an area of ongoing research.
合成方法
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with thiosemicarbazide to form the thiazine ring, followed by the addition of an isocyanate group to the nitrogen atom of the thiazine ring to form the carboxamide group. The resulting compound can then be further modified to form 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide.
科学研究应用
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, in preclinical studies.
属性
IUPAC Name |
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMYPDDRQHCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)


![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)

![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)